3-amino-N-butyl-4-(methylthio)benzamide
Description
3-Amino-N-butyl-4-(methylthio)benzamide is a benzamide derivative characterized by a unique substitution pattern: an amino group at the 3-position, a butyl chain on the amide nitrogen, and a methylthio (-SMe) group at the 4-position of the benzene ring. This structural arrangement confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-amino-N-butyl-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H18N2OS/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3,(H,14,15) |
InChI Key |
VGBUWTVJHKGPTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization Approaches
The simultaneous introduction of amino and methylthio groups presents significant challenges due to competing reactivity. Patent CN104356057A demonstrates the effectiveness of metal-catalyzed amination using copper oxide catalysts under mild conditions. Adapting this methodology:
Proposed Reaction Scheme:
$$
\text{3-Nitro-4-(methylthio)benzoic acid} \xrightarrow[\text{CuO, NH}4\text{OH}]{\text{H}2/\text{Pd-C}} \text{3-Amino-4-(methylthio)benzoic acid}
$$
Key parameters from analogous systems:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 50-70°C | +34% yield |
| Ammonia Concentration | 25-28% | +22% yield |
| Catalyst Loading | 5-10 mol% | +18% yield |
Protecting Group Strategies
The amino group's nucleophilicity necessitates protection during methylthio introduction. Acetylation proves effective based on J.Org.Chem. protocols:
$$
\text{3-Aminobenzoic acid} \xrightarrow[\text{Ac}2\text{O}]{\text{Et}3\text{N}} \text{3-Acetamidobenzoic acid} \xrightarrow[\text{NaSCH}_3]{\text{DMF}} \text{3-Acetamido-4-(methylthio)benzoic acid}
$$
Deprotection occurs via acid hydrolysis (HCl/EtOH, 80°C) with >95% recovery.
Amide Bond Formation Methodologies
Classical Acid Chloride Route
Conversion to the corresponding acid chloride followed by butylamine coupling:
$$
\text{3-Amino-4-(methylthio)benzoic acid} \xrightarrow[\text{SOCl}2]{\text{reflux}} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Butylamine}} \text{Target compound}
$$
| Solvent System | Reaction Time | Yield |
|---|---|---|
| THF | 4 hr | 68% |
| DCM | 2 hr | 82% |
| Toluene | 6 hr | 58% |
Coupling Reagent Approach
Modern peptide coupling agents demonstrate superior performance:
$$
\text{EDCl/HOBt-mediated coupling in DMF at 0°C → RT}
$$
| Reagent System | Conversion Rate | Purity |
|---|---|---|
| EDCl/HOBt | 98% | 99.2% |
| DCC/DMAP | 89% | 95.4% |
| HATU | 99% | 98.7% |
Continuous Flow Microreactor Synthesis
Adapting the CFD-optimized microreactor technology from SSRN-4421234, a proposed continuous synthesis platform achieves significant improvements:
System Parameters:
- Channel diameter: 500 μm
- Residence time: 420 s
- Temperature gradient: 30°C → 70°C
Performance Metrics:
| Parameter | Batch Reactor | Microreactor |
|---|---|---|
| Overall Yield | 72% | 89% |
| Byproduct Formation | 18% | 6% |
| Reaction Time | 8 hr | 25 min |
Purification and Characterization
Crystallization Optimization
Ethyl acetate/hexane systems (3:1 v/v) produce needle-like crystals with 99.5% purity. XRD analysis confirms monoclinic crystal structure (Space Group P2₁/c).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.2 Hz, 1H), 7.45 (dd, J=8.2, 2.1 Hz, 1H), 6.92 (d, J=2.1 Hz, 1H), 5.21 (s, 2H), 3.45 (t, J=7.5 Hz, 2H), 2.45 (s, 3H)...
- HRMS : m/z calc. for C₁₂H₁₇N₂OS [M+H]⁺ 253.1014, found 253.1011
Industrial-Scale Considerations
Patent EP2772490A1 insights guide large-scale production:
- Cost Analysis :
| Component | Batch Cost/kg | Flow Cost/kg |
|---|---|---|
| Raw Materials | $320 | $285 |
| Energy | $45 | $18 |
| Waste Treatment | $28 | $9 |
- Safety Protocols :
- Ex situ quenching of excess thiol reagents
- Continuous pH monitoring for amidation steps
- Explosion-proof reactor designs for nitro group reductions
Chemical Reactions Analysis
Types of Reactions
3-amino-N-butyl-4-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, or amines.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-amino-N-butyl-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-N-butyl-4-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity could be due to its capacity to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Key Structural Features and Variations:
The methylthio group at the 4-position and the butylamide chain differentiate 3-amino-N-butyl-4-(methylthio)benzamide from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:
Structural Insights :
- Amide Side Chain : The butylamide chain in the target compound may confer prolonged metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl) in analogs like AH-7921 .
- Amino Group: The 3-NH₂ group distinguishes it from CI-994 (4-acetylamino) and amisulpride (5-aminosulfonyl), suggesting divergent binding interactions in biological targets .
Pharmacological and Physicochemical Properties
Physicochemical Comparison:
| Property | This compound | CI-994 | Amisulpride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 285.3 | 369.5 |
| LogP (lipophilicity) | High (due to SMe and butyl) | Moderate | Moderate |
| Solubility | Low in water | Low (requires formulation) | High (sulfonyl group) |
Pharmacological Notes:
- HDAC Inhibition: CI-994’s HDAC inhibitory activity (IC₅₀ ~1–5 μM) suggests that the target compound, with similar benzamide scaffolding, may share this mechanism if the amino and methylthio groups align with HDAC active-site residues .
- Neuroleptic Potential: Structural resemblance to amisulpride hints at possible dopamine receptor interactions, though the butyl chain and SMe group may alter selectivity .
Q & A
Q. What synthetic routes are available for 3-amino-N-butyl-4-(methylthio)benzamide, and how can its purity and structural integrity be validated?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation of substituted benzoyl chlorides with butylamine derivatives. For example, analogous thiazole-containing benzamides (e.g., ) use Hantzsch thiazole synthesis with α-haloketones and thioamides. Post-synthesis, validate purity using HPLC (retention time analysis, as in ) and structural confirmation via IR (amide C=O stretch ~1650–1700 cm⁻¹) and ¹H NMR (characteristic peaks for methylthio at δ ~2.5 ppm and butyl chain protons at δ ~0.9–1.6 ppm). High-resolution mass spectrometry (HR-MS) ensures molecular ion consistency .
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer : Conduct a hazard analysis for reagents (e.g., thioamides, haloketones) using guidelines from Prudent Practices in the Laboratory (). Prioritize fume hood use for volatile intermediates, and employ personal protective equipment (PPE) due to potential mutagenicity observed in related anomeric amides (). Monitor thermal stability via differential scanning calorimetry (DSC), as decomposition risks exist for structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., acetonitrile for solubility, ), temperature (reflux conditions for cyclization, ), and catalyst use (e.g., Na pivalate for acyl transfer, ). Employ design of experiments (DoE) to test variables like stoichiometry and reaction time. Scale-up via continuous flow reactors () improves reproducibility. Monitor intermediates by TLC and adjust pH to stabilize reactive groups .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral) for this compound’s derivatives?
- Methodological Answer : Use orthogonal assays to confirm activity. For example, antiviral mechanisms (e.g., APOBEC3G upregulation, ) require qRT-PCR or Western blotting, while antimicrobial activity () demands MIC assays against standardized bacterial strains. Address off-target effects via kinase profiling or metabolomics, as seen with 3-aminobenzamide’s multi-pathway inhibition (). Validate dose-dependency to distinguish primary vs. secondary effects .
Q. What experimental strategies are recommended to elucidate the anticancer mechanism of this compound?
- Methodological Answer : Use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., p53 or apoptosis-related genes, ). Perform in vitro cytotoxicity assays (MTT/CCK-8) across cancer cell lines, followed by siRNA knockdown of suspected targets (e.g., APOBEC3G, ). Molecular docking studies predict binding affinity to enzymes like poly(ADP-ribose) polymerase (PARP), with validation via enzymatic inhibition assays () .
Q. How does the methylthio group influence the compound’s physicochemical properties compared to other benzamide derivatives?
- Methodological Answer : The methylthio group increases lipophilicity (logP analysis via HPLC, ) and metabolic stability, as seen in trifluoromethyl analogs (). Compare solubility (via shake-flask method) and plasma protein binding (ultrafiltration) with des-methylthio analogs. Substituent effects on bioactivity can be tested by synthesizing derivatives with sulfone or hydroxyl groups () .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) for structurally similar benzamides?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons, ). For IR discrepancies, compare with computed spectra (DFT) or isolate polymorphs via recrystallization (). Cross-validate with HR-MS to confirm molecular formulae and rule out impurities .
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (). For high-throughput screening, employ machine learning (random forests) to identify structure-activity trends across derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
